molecular formula C14H20Cl2O B14344402 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one CAS No. 104704-17-8

14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one

Cat. No.: B14344402
CAS No.: 104704-17-8
M. Wt: 275.2 g/mol
InChI Key: IBNBXIGDDWDFSY-UHFFFAOYSA-N
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Description

14,14-Dichlorodispiro[515~8~1~6~]tetradecan-7-one is a complex organic compound characterized by its unique dispiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Dispiro Structure: This step involves the creation of the core dispiro framework through cyclization reactions.

    Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce the chlorine atoms at the 14th position.

    Formation of the Ketone Group: Oxidation reactions are used to introduce the ketone functional group at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one involves its interaction with specific molecular targets. The chlorine atoms and ketone group play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-ol: Similar structure but with an alcohol group instead of a ketone.

    14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-amine: Contains an amine group instead of a ketone.

Uniqueness

14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one is unique due to its specific combination of chlorine atoms and a ketone group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

104704-17-8

Molecular Formula

C14H20Cl2O

Molecular Weight

275.2 g/mol

IUPAC Name

14,14-dichlorodispiro[5.1.58.16]tetradecan-7-one

InChI

InChI=1S/C14H20Cl2O/c15-14(16)12(7-3-1-4-8-12)11(17)13(14)9-5-2-6-10-13/h1-10H2

InChI Key

IBNBXIGDDWDFSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)C3(C2(Cl)Cl)CCCCC3

Origin of Product

United States

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